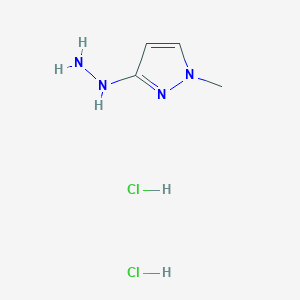

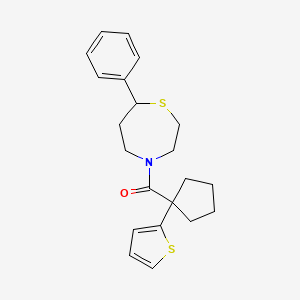

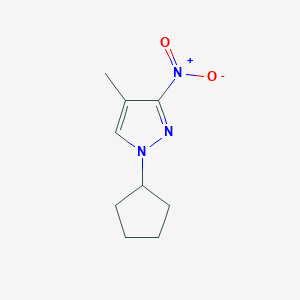

N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide” is a compound that belongs to the benzothiazole family . Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Scientific Research Applications

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide and its derivatives exhibit notable psychotropic, anti-inflammatory, and cytotoxic properties. Studies have shown that these compounds have sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, along with some demonstrating antimicrobial action (Zablotskaya et al., 2013).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and found to possess significant antimicrobial activity. These compounds have shown notable activity against various bacteria and fungi species (Evren et al., 2020).

Enhancement of Physical Performance

Derivatives of 2-animo-6-ethoxybenzothiazole, including this compound, have been tested for their effect on physical work capacity in mice. These substances have shown to enhance physical performance in various tests (Цублова et al., 2015).

Corrosion Inhibition

Benzothiazole derivatives, including those related to this compound, have been investigated for their corrosion inhibiting effects against steel in acidic solutions. These inhibitors offer stability and high inhibition efficiencies, suggesting their potential application in protecting materials against corrosion (Hu et al., 2016).

MMP Inhibition in Tissue Damage

Some benzothiazole derivatives, including this compound, have been studied for their potential in inhibiting matrix metalloproteinases (MMPs) in tissue damage scenarios. These compounds have shown appreciable anti-inflammatory and potential wound healing effects, with certain derivatives demonstrating high activity in inhibiting MMP-9 (Incerti et al., 2018).

Luminescent Properties for White Light Emission

Benzothiazole derivatives, including this compound, have been explored for their luminescent properties. These compounds exhibit distinct emission regions, making them suitable for applications in white-light-emitting devices (Lu et al., 2017).

DPP-IV Inhibition for Type 2 Diabetes Treatment

Derivatives incorporating the 6-substituted benzothiazole group, related to this compound, have been evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, showing potent activity. These compounds are being considered for the treatment of type 2 diabetes (Nitta et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such asacetylcholinesterase (AChE) , which plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter.

Mode of Action

It is suggested that similar compounds may inhibit the activity of their target enzymes, thereby affecting the biochemical processes they are involved in .

Biochemical Pathways

If we consider its potential interaction with ache, it could impact thecholinergic pathway , which is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning .

Result of Action

If it acts as an ache inhibitor, it could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-11(15)14-12-13-9-6-5-8(16-4-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFQIGFTUVFWRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/no-structure.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide](/img/structure/B2794714.png)

![[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2794715.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2794717.png)

![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)